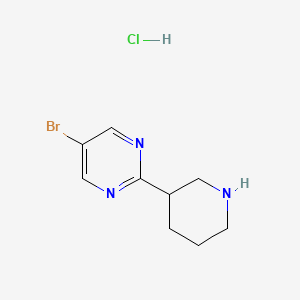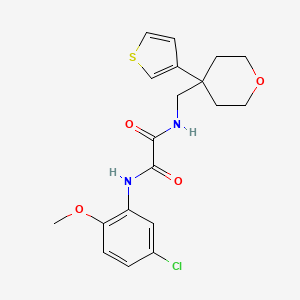![molecular formula C19H13ClF3N3O3 B2531378 2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 867041-32-5](/img/structure/B2531378.png)
2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of novel acetamide derivatives has been a subject of interest due to their potential antioxidant properties. One study focused on the creation of new compounds, specifically 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(2-arylmethyleneamino) acetamides and their thiazolidine counterparts . These compounds were synthesized with the intention of evaluating their effects on lipid peroxidation levels and ethoxyresorufin O-deethylase activities in rat liver microsomes. The study demonstrated that these compounds could significantly influence the assays they were tested in, indicating their potential as antioxidants .
Molecular Structure Analysis
The molecular structure of related acetamide compounds has been analyzed, revealing specific orientations and interactions that contribute to their stability and reactivity. For instance, in one acetamide compound, the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring . This orientation could affect the compound's interaction with other molecules and its overall chemical behavior.
Chemical Reactions Analysis
Although the provided data does not detail specific chemical reactions involving 2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide, the studies on similar compounds suggest that these acetamides could participate in reactions pertinent to their antioxidant activity. The interaction with free radicals, such as the DPPH free radical, is one such reaction that has been examined, indicating the compounds' free radical scavenging properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The intermolecular interactions, such as C-H⋯O hydrogen bonds, can lead to the formation of chains in the crystal structure, as observed in one of the compounds . These interactions are crucial for the stability of the crystal form and could also impact the solubility and reactivity of the compounds.
Scientific Research Applications
Molecular Structure and Chemical Properties
- Studies on related compounds, such as 5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione, have provided insights into their molecular structures, showcasing how the imidazolidine-2,4-dione system is essentially planar. This property could make the compound of interest relevant for designing drugs with specific molecular orientations (K. Sethusankar et al., 2002).
Antibacterial and Antifungal Activities
- Related compounds have been synthesized and evaluated for their in-vitro antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents. For example, certain thiazolidinone derivatives have shown active properties against common bacterial and fungal strains, indicating the chemical structure's utility in pharmacological research (Shiv Kumar et al., 2012).
Antitumor Activities
- The synthesis of novel derivatives and their evaluation for antitumor activities is a significant area of research. Some derivatives of related compounds have shown considerable anticancer activity against various cancer cell lines. This suggests that exploring the antitumor potential of the compound could yield valuable insights into new cancer treatments (L. Yurttaş et al., 2015).
Enzyme Inhibition
- Related compounds have been identified as inhibitors of certain enzymes, such as metalloproteinase MMP-12, which is associated with disorders like asthma or chronic obstructive pulmonary disease (COPD). This highlights the potential therapeutic applications of the compound for treating MMP-12 mediated disorders (Expert Opinion on Therapeutic Patents, 2004).
Metabolic Studies
- The metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has been studied, which could relate to understanding the metabolic pathways and toxicological profiles of similar compounds. Such research is crucial for assessing the safety and environmental impact of new chemical entities (S. Coleman et al., 2000).
properties
IUPAC Name |
2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O3/c20-12-7-5-11(6-8-12)9-15-17(28)26(18(29)25-15)10-16(27)24-14-4-2-1-3-13(14)19(21,22)23/h1-9H,10H2,(H,24,27)(H,25,29)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXOZAFFMRALJC-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2531297.png)



![Ethyl (5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2531306.png)
![2-[3-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2531307.png)
![5-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2531309.png)
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2531310.png)
![tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate](/img/structure/B2531313.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2531314.png)

![N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B2531316.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2531317.png)